1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 1211504-90-3
VCID: VC4623338
InChI: InChI=1S/C9H16N2/c1-8(2)11-6-4-5-9(11)7-10-3/h4-6,8,10H,7H2,1-3H3
SMILES: CC(C)N1C=CC=C1CNC
Molecular Formula: C9H16N2
Molecular Weight: 152.241

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

CAS No.: 1211504-90-3

Cat. No.: VC4623338

Molecular Formula: C9H16N2

Molecular Weight: 152.241

* For research use only. Not for human or veterinary use.

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine - 1211504-90-3

Specification

CAS No. 1211504-90-3
Molecular Formula C9H16N2
Molecular Weight 152.241
IUPAC Name N-methyl-1-(1-propan-2-ylpyrrol-2-yl)methanamine
Standard InChI InChI=1S/C9H16N2/c1-8(2)11-6-4-5-9(11)7-10-3/h4-6,8,10H,7H2,1-3H3
Standard InChI Key VCWAXKSEVGVKJS-UHFFFAOYSA-N
SMILES CC(C)N1C=CC=C1CNC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine consists of a five-membered pyrrole ring substituted at the 1-position with an isopropyl group (-CH(CH3_3)2_2) and at the 2-position with a methylated methanamine moiety (-CH2_2-NH-CH3_3). The pyrrole ring’s aromaticity is partially retained, though substitution at the nitrogen alters its electron distribution .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC9_9H18_{18}N2_2
Molecular Weight154.25 g/mol
IUPAC Name1-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine
Key Functional GroupsPyrrole, Isopropyl, Tertiary Amine

Stereochemical Considerations

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps, adapted from methods for analogous pyrrole derivatives :

  • Pyrrole Alkylation:
    Reaction of pyrrole with isopropyl bromide under basic conditions (K2_2CO3_3, DMF, 80°C) yields 1-isopropyl-1H-pyrrole.

    Pyrrole+(CH3)2CHBrBase1-Isopropyl-1H-pyrrole\text{Pyrrole} + (\text{CH}_3)_2\text{CHBr} \xrightarrow{\text{Base}} \text{1-Isopropyl-1H-pyrrole}
  • Vilsmeier-Haack Formylation:
    Formylation at the 2-position using POCl3_3 and DMF generates 1-isopropyl-1H-pyrrole-2-carbaldehyde .

  • Reductive Amination:
    Reaction of the aldehyde with methylamine (CH3_3NH2_2) and NaBH4_4 produces the target compound:

    Pyrrole-2-CHO+CH3NH2NaBH41-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine\text{Pyrrole-2-CHO} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_4} \text{1-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine}

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement Strategy
Alkylation Temperature80°CMicrowave-assisted heating
Formylation CatalystPOCl3_3 (1.2 equiv)Slow reagent addition
Reduction Time12 hoursUse of BH3_3-THF

Industrial Production Challenges

Scale-up faces hurdles in:

  • Regioselectivity: Competing alkylation at pyrrole carbon positions requires careful catalyst screening .

  • Waste Management: POCl3_3 byproducts necessitate neutralization protocols to meet environmental regulations .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: N-H stretch at ~3350 cm1^{-1} (amine), C=N pyrrole ring vibration at 1580 cm1^{-1} .

  • NMR (predicted):

    • 1^1H NMR (CDCl3_3): δ 1.2 (d, 6H, isopropyl CH3_3), 2.4 (s, 3H, N-CH3_3), 6.5–7.1 (m, 3H, pyrrole H) .

Solubility and Stability

PropertyValue
Water Solubility2.1 mg/mL (25°C)
logP1.8
Thermal StabilityDecomposes >210°C

The isopropyl group enhances lipid solubility compared to unsubstituted pyrrole derivatives, while the tertiary amine improves water solubility via salt formation .

Compound ClassTargetIC50_{50}/Ki_i
N-MethylpyrroleaminesMAO-B14 μM
Isopropyl-substituted5-HT2A_{2A} Receptor22 nM

Material Science Applications

The conjugated pyrrole system enables:

  • Conductive Polymers: Doping with iodine achieves conductivity up to 103^{-3} S/cm .

  • Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 4.7) and Fe(III) .

HazardPrecautionary Measure
Skin IrritationNitrile gloves (ASTM F739)
Inhalation RiskFume hood (≥100 fpm face velocity)

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